![molecular formula C17H13ClN2S B2363388 4-Chloro-2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidine CAS No. 339103-91-2](/img/structure/B2363388.png)
4-Chloro-2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidine
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Overview
Description
“4-Chloro-2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidine” is a chemical compound with the molecular formula C16H11N2Cl1S1 . It is a solid substance and is used in early discovery research as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of pyrimidine derivatives like “4-Chloro-2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidine” often involves the use of organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis
The molecular structure of “4-Chloro-2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidine” can be represented by the SMILES stringClC1=NC(C2=CC=CC=C2)=CC(SC3=CC=CC=C3)=N1
. This compound belongs to the class of organic compounds known as pyrimidines and pyrimidine derivatives . Chemical Reactions Analysis
Pyrimidines are common heterocyclic compounds that display a range of pharmacological effects including antiviral, anticancer, antioxidant, and antimicrobial activity . The reaction of pyrimidines with organolithium reagents has been shown to be highly regioselective .Physical And Chemical Properties Analysis
“4-Chloro-2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidine” is a solid substance . Its molecular weight is 236.72 .Scientific Research Applications
Anti-Inflammatory Applications
Pyrimidines, including 4-Chloro-2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidine, have been found to exhibit anti-inflammatory effects . These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Antimicrobial Applications
Pyrimidine derivatives have been reported to exhibit antimicrobial properties . This makes them potential candidates for the development of new antimicrobial agents.
Anticancer Applications
Pyrimidine derivatives, including 4-Chloro-2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidine, have been found to exhibit anticancer properties . They have been used in the modulation of myeloid leukemia .
Antifungal Applications
Some 6-Aryloxy-4-chloro-2-phenylpyrimidines have been synthesized as fungicides . They might be potential candidates for controlling S. sclerotiorum and useful lead compounds to design new fungicides .
Antihypertensive Applications
Pyrimidine derivatives have been reported to exhibit antihypertensive properties . This makes them potential candidates for the development of new antihypertensive agents.
Antidiabetic Applications
Pyrimidine derivatives have been reported to exhibit antidiabetic properties . This makes them potential candidates for the development of new antidiabetic agents.
Synthesis of Novel Compounds
4-Chloro-2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidine has been used in the synthesis of novel bis (2- (pyrimidin-2-yl)ethoxy)alkanes .
Synthesis of Fluorescent Dyes
4-Chloro-2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidine has been used in the synthesis of 4′- (1,1′- (5- (2-methoxyphenoxy)- [2,2′-bipyrimidine]-4,6-diyl) bis (1 H -pyrazol-3,1-diyl)) dianiline fluorescent dye .
Mechanism of Action
While the specific mechanism of action for “4-Chloro-2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidine” is not mentioned in the search results, pyrimidine derivatives have been studied for their neuroprotective and anti-inflammatory properties . They have been shown to inhibit the expression and activities of certain vital inflammatory mediators .
Safety and Hazards
properties
IUPAC Name |
4-chloro-2-phenyl-6-(phenylsulfanylmethyl)pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2S/c18-16-11-14(12-21-15-9-5-2-6-10-15)19-17(20-16)13-7-3-1-4-8-13/h1-11H,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUWJCZEDNCGNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)CSC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidine |
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